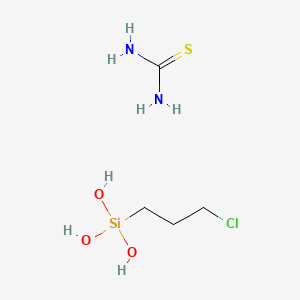
Einecs 264-894-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 264-894-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 264-894-6 involve several steps. Typically, the preparation methods include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH. These conditions are optimized to ensure the highest efficiency and yield of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities.
Chemical Reactions Analysis
Einecs 264-894-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the nature of the substituent and the reaction conditions.
Scientific Research Applications
Einecs 264-894-6 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also used as a standard in analytical chemistry for calibration purposes.
Biology: In biological research, this compound is used to study the effects of chemical compounds on biological systems. It is also used in the development of new drugs and therapies.
Medicine: The compound has potential applications in medicine, particularly in the development of pharmaceuticals. It is used in the synthesis of active pharmaceutical ingredients and as a reference standard in drug testing.
Industry: In industrial applications, this compound is used in the production of various chemicals and materials. It is also used as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of Einecs 264-894-6 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can result in various biological and chemical effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Einecs 264-894-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 203-770-8: This compound has similar chemical properties but differs in its specific applications and reactivity.
Einecs 234-985-5: Another compound with comparable chemical structure but distinct industrial and research applications.
Einecs 239-934-0: This compound shares some chemical characteristics with this compound but has different biological and chemical effects.
Properties
CAS No. |
64426-42-2 |
|---|---|
Molecular Formula |
C3H9ClO3Si.CH4N2S C4H13ClN2O3SSi |
Molecular Weight |
232.76 g/mol |
IUPAC Name |
3-chloropropyl(trihydroxy)silane;thiourea |
InChI |
InChI=1S/C3H9ClO3Si.CH4N2S/c4-2-1-3-8(5,6)7;2-1(3)4/h5-7H,1-3H2;(H4,2,3,4) |
InChI Key |
WPIRDMLKKMFSRH-UHFFFAOYSA-N |
Canonical SMILES |
C(C[Si](O)(O)O)CCl.C(=S)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















